molecular formula C32H26BF4N B2678354 1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate CAS No. 75865-00-8

1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate

Cat. No.: B2678354
CAS No.: 75865-00-8
M. Wt: 511.37
InChI Key: PZVIARKMNPWAAG-UHFFFAOYSA-N
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Description

This compound is a quinolinium derivative with additional phenyl groups. Quinolinium compounds are a type of heterocyclic aromatic organic compound with a two-ring structure, which includes a benzene ring fused to pyridine at two adjacent carbon atoms . They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a quinolinium core with three phenyl groups attached. One of these phenyl groups is methylated. The compound also contains a tetrafluoroborate anion, which is a common counterion in organic chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively non-polar. The tetrafluoroborate anion could impart some degree of ionic character .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many quinolinium compounds exhibit biological activity, and their mechanisms of action often involve interactions with biological macromolecules .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many quinolinium compounds . Additionally, studies could be conducted to optimize its synthesis and explore its reactivity.

Properties

IUPAC Name

1-(4-methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N.BF4/c1-23-16-19-27(20-17-23)33-31(26-13-6-3-7-14-26)22-30(24-10-4-2-5-11-24)29-21-18-25-12-8-9-15-28(25)32(29)33;2-1(3,4)5/h2-17,19-20,22H,18,21H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVIARKMNPWAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C3=C2C4=CC=CC=C4CC3)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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